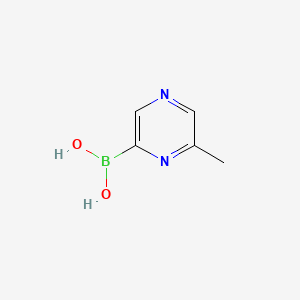

(6-Methylpyrazin-2-YL)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Methylpyrazin-2-YL)boronic acid” is a chemical compound with the molecular formula C5H7BN2O2 and a molecular weight of 137.93 . It is used for research purposes .

Synthesis Analysis

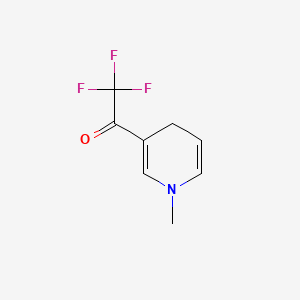

The synthesis of borinic acids, a subclass of organoborane compounds which includes “(6-Methylpyrazin-2-YL)boronic acid”, has been reviewed recently . The main strategies to synthesize borinic acids involve the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Another approach involves the halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation .Molecular Structure Analysis

The molecular structure of “(6-Methylpyrazin-2-YL)boronic acid” consists of 5 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“(6-Methylpyrazin-2-YL)boronic acid” should be stored in an inert atmosphere, under -20°C . Other specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Sensing Applications

Boronic acids, including “(6-Methylpyrazin-2-YL)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

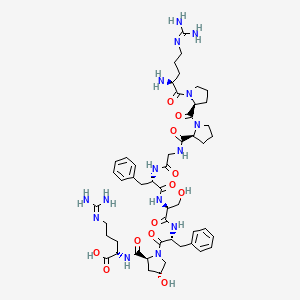

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This could potentially include “(6-Methylpyrazin-2-YL)boronic acid”, although specific research would be needed to confirm this.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This suggests that “(6-Methylpyrazin-2-YL)boronic acid” could potentially be used in protein manipulation and modification.

Separation Technologies

Boronic acids have been used in separation technologies . Given the chemical properties of “(6-Methylpyrazin-2-YL)boronic acid”, it could potentially be used in similar applications.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . For example, the drug bortezomib is a boronic acid derivative . It’s possible that “(6-Methylpyrazin-2-YL)boronic acid” could have similar therapeutic applications, although specific research would be needed to confirm this.

Inhibition of Efflux Pumps

Heterocyclic boronic acid compounds have been tested for the inhibition of NorA efflux pumps . “(6-Methylpyrazin-2-YL)boronic acid”, being a heterocyclic boronic acid, could potentially be used in similar applications.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (6-Methylpyrazin-2-YL)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, (6-Methylpyrazin-2-YL)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, (6-Methylpyrazin-2-YL)boronic acid, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by (6-Methylpyrazin-2-YL)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the Passerini-type three-component coupling reaction, leading to the synthesis of α-hydroxyketones .

Pharmacokinetics

It’s known that boronic acids and their derivatives have a relatively stable nature and are readily prepared . They are generally environmentally benign and have rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of (6-Methylpyrazin-2-YL)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the creation of complex molecules with high functional group tolerance . In the Passerini-type reaction, it contributes to the synthesis of α-hydroxyketones .

Action Environment

The action of (6-Methylpyrazin-2-YL)boronic acid is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound has been isolated from deep-sea actinomycetes, indicating its stability under extreme environmental conditions .

properties

IUPAC Name |

(6-methylpyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYWHUPXWBGFPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylpyrazin-2-YL)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)

![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)

phosphinyl]acetic acid](/img/structure/B590751.png)

![3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B590752.png)